Adenophorine

Description

Contextualization within Natural Product Chemistry

Adenophorine is a naturally occurring compound first isolated from the roots of plants belonging to the Adenophora species (family Campanulaceae). magtech.com.cnsci-hub.st It belongs to a class of compounds known as polyhydroxylated alkaloids, specifically classified as a homonojirimycin derivative. magtech.com.cnsci-hub.st Natural products like this compound are often the focus of synthetic chemistry to confirm their structure, determine their absolute configuration, and produce quantities sufficient for biological evaluation. ox.ac.uk The first total synthesis of (+)-adenophorine was a significant milestone, confirming the structure of the natural product. acs.orgnih.govresearchgate.net

Along with this compound, several related derivatives have been isolated from Adenophora spp., including 1-deoxythis compound, 5-deoxythis compound, and the 1-O-β-D-glucosides of both this compound and 5-deoxythis compound. magtech.com.cn The presence of a hydrophobic substituent at the α-position of the piperidine (B6355638) ring is an unusual structural feature for this class of natural products. beilstein-journals.org

Significance as a Carbohydrate Mimetic and Iminosugar

This compound is classified as an iminosugar, a compelling class of carbohydrate mimetics where the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom. researchgate.netresearchgate.net This structural modification is crucial to their biological function. The nitrogen atom is typically protonated at physiological pH, leading to a cationic structure that mimics the transition state of glycosidic bond cleavage by glycosidase enzymes. researchgate.netacs.org This mimicry allows iminosugars to act as competitive inhibitors of these enzymes. researchgate.netox.ac.uk

The significance of this compound and its analogues lies in their ability to inhibit various glycosidases. acs.orgox.ac.uk Research has shown that these compounds can be potent inhibitors of α-glucosidases. sci-hub.stbeilstein-journals.org For instance, the naturally occurring (+)-adenophorine is an active α-glucosidase inhibitor. beilstein-journals.org Furthermore, synthetic versions and derivatives have been tested against a range of glycosidases to probe their selectivity and potency. The enantiomer, (−)-adenophorine, has been identified as a moderate inhibitor of α-L-fucosidase. nih.govresearchgate.net The study of such inhibitors is critical for understanding the role of glycosidases in various biological processes and for developing therapeutic strategies for diseases like diabetes and lysosomal storage disorders. ox.ac.uknih.gov

Overview of Research Trajectories

Research on this compound has primarily followed trajectories focused on chemical synthesis and biological evaluation to establish structure-activity relationships.

Total Synthesis: A major focus has been the total synthesis of this compound and its stereoisomers. The first total synthesis of (+)-adenophorine was achieved from Garner's aldehyde, a common chiral starting material. acs.orgresearchgate.net This work was crucial for unambiguously establishing the absolute configuration of the natural product. acs.org Synthetic routes have also been developed for its enantiomer, (−)-adenophorine, and its epimer, (−)-1-epi-adenophorine, often involving key steps like skeletal rearrangements of seven-membered iminosugars or the use of imino glycals. nih.govresearchgate.netbanrepcultural.org

Analogue Synthesis and Evaluation: A significant area of research involves the synthesis of this compound analogues to explore how structural modifications affect glycosidase inhibition. ox.ac.uknih.gov Researchers have synthesized derivatives such as 5-deoxythis compound and its glycosylated forms to assess their inhibitory profiles. acs.orgnih.gov For example, the synthesis of 1-O-β-d-glucopyranosyl-5-deoxythis compound was accomplished to study the effect of glycosylation on activity. acs.org Studies on analogues with varying alkyl chain lengths have also been conducted to investigate how hydrophobicity influences enzyme inhibition. beilstein-journals.orgnih.gov

Structure-Activity Relationship (SAR) Studies: The evaluation of these synthetic analogues against a panel of glycosidases provides detailed SAR data. For example, it was found that while (+)-adenophorine is active on α-glucosidase, its synthetic enantiomer (−)-adenophorine acts as a moderate but selective inhibitor of α-L-fucosidase. beilstein-journals.orgnih.gov Similarly, studies on 5-deoxythis compound analogues revealed that compounds with specific alkyl chain lengths and stereochemistry were potent inhibitors of β-glucosidase and β-galactosidase. nih.gov These studies are fundamental to designing more potent and selective second-generation iminosugar inhibitors for specific enzymatic targets. magtech.com.cn

Research Data on this compound and Its Derivatives

The following table summarizes the biological activities of this compound and several of its key synthetic derivatives as reported in academic literature.

| Compound/Derivative | Target Enzyme(s) | Observed Activity/Finding | Citation(s) |

| (+)-Adenophorine | α-Glucosidases | Active inhibitor. | sci-hub.stbeilstein-journals.org |

| (-)-Adenophorine | α-L-Fucosidase | Moderate and selective inhibitor. | nih.govresearchgate.net |

| 5-deoxythis compound Analogues | β-Glucosidase, β-Galactosidase | Analogues with C11 and C7 alkyl chains were potent inhibitors of almond β-glucosidase. Analogues with 3,4-cis stereochemistry were also effective against β-galactosidase. | nih.gov |

| 1-O-β-d-glucopyranosyl-5-deoxythis compound | α-Glucosidases, α-Galactosidase | Potent inhibitory activity. | sci-hub.st |

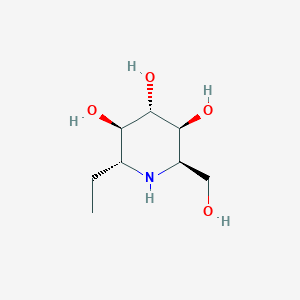

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO4 |

|---|---|

Molecular Weight |

191.22 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-ethyl-6-(hydroxymethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C8H17NO4/c1-2-4-6(11)8(13)7(12)5(3-10)9-4/h4-13H,2-3H2,1H3/t4-,5-,6-,7+,8+/m1/s1 |

InChI Key |

AFRPVDHJWCJLNM-YQXRAVKXSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H]([C@@H]([C@H]([C@H](N1)CO)O)O)O |

Canonical SMILES |

CCC1C(C(C(C(N1)CO)O)O)O |

Synonyms |

adenophorine |

Origin of Product |

United States |

Isolation and Purification Methodologies

Conventional Extraction and Separation Techniques

Conventional methods remain fundamental to the initial stages of isolating adenophorine from raw plant material. These techniques leverage the compound's physicochemical properties, particularly its solubility, to separate it from the complex matrix of other plant metabolites. ijbsac.org

The initial step in isolating this compound involves solid-liquid extraction, where solvents are used to draw out a broad range of chemical constituents from the plant material. ijbsac.orgorganomation.com The choice of solvent is critical and is based on the principle of "like dissolves like," where the solvent's polarity is matched to the target compound. ijbsac.org For polar compounds like this compound, polar solvents are effective. mdpi.com

A common approach involves using ethanol (B145695) (EtOH) to create a crude extract. For instance, dried and powdered leaves and twigs of a source plant can be extracted with 95% ethanol at room temperature for several days. nih.gov This process yields an ethanolic extract containing this compound among a multitude of other compounds. nih.gov Maceration, a simple soaking technique, is a low-cost method for this initial extraction, though it can be time-consuming. ijbsac.org The efficiency of such extractions depends on factors like the solvent used, temperature, and extraction time. organomation.com

Table 1: Solvents Used in the Extraction of this compound and Related Compounds

| Solvent | Type | Rationale for Use |

|---|---|---|

| Ethanol (EtOH) | Polar | Effective for extracting a wide range of polar and nonpolar compounds, including iminosugars. mdpi.com Used to create the initial crude extract from plant material. nih.gov |

| Methanol (B129727) (MeOH) | Polar | Possesses high solubility for various polar compounds and is effective for extraction. mdpi.com Often used in mixtures for subsequent partitioning and chromatography. nih.gov |

| Water (H₂O) | Highly Polar | Used in partitioning steps to separate compounds based on their hydrophilicity. nih.govwikipedia.org |

| Ethyl Acetate (B1210297) (EtOAc) | Medium-Polarity | Used in liquid-liquid partitioning to separate compounds of intermediate polarity from the highly polar aqueous phase. nih.gov |

| Hexane (B92381) | Non-Polar | Utilized in partitioning and chromatography to remove non-polar compounds like lipids and waxes. nih.govdur.ac.uk |

This table is generated based on data from the text.

Following the initial solvent extraction, the crude extract contains a complex mixture of metabolites. ijbsac.org Liquid-liquid partitioning, also known as solvent partitioning or extraction, is employed to perform a preliminary fractionation of this mixture. wikipedia.orglongdom.org This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent phase. wikipedia.orglongdom.orgphenomenex.comlibretexts.org

In the purification of this compound, the ethanolic extract is often first partitioned between ethyl acetate (EtOAc) and water (H₂O). nih.gov The mixture is shaken, and due to their immiscibility, the layers are allowed to separate. libretexts.org Compounds distribute between the two phases based on their partition coefficient. longdom.orgvinanhatrang.com The more polar compounds, including this compound, will preferentially remain in the aqueous layer, while less polar substances are drawn into the ethyl acetate layer. phenomenex.com

A further partitioning step may involve a ternary solvent system, such as hexanes/methanol/water. nih.gov This allows for a more refined separation, with the 75% aqueous methanol layer containing the target iminosugars, further removing non-polar constituents into the hexane layer. nih.gov This multi-step partitioning is crucial for simplifying the mixture before the more precise chromatographic purification stages. longdom.org

Chromatography is an indispensable tool for the final purification of this compound, separating it from other structurally similar compounds. scitechnol.com The general principle involves a stationary phase (a solid adsorbent) and a mobile phase (a liquid solvent system) that moves over the stationary phase. youtube.com Separation occurs as different compounds travel at different rates depending on their affinity for the two phases. scitechnol.com

Column chromatography is a primary method for purifying this compound from the enriched fractions obtained after liquid-liquid partitioning. scitechnol.com In this technique, a glass column is packed with a solid adsorbent, most commonly silica (B1680970) gel, which serves as the stationary phase. scitechnol.com

The extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. youtube.com For the purification of this compound, a silica gel flash column is often used. nih.gov The separation is achieved by gradually increasing the polarity of the mobile phase. For example, a gradient system starting with a non-polar mixture like hexanes/dichloromethane and transitioning to a highly polar solvent like methanol can be employed. nih.gov

Specific solvent systems reported for the column chromatographic purification of this compound and its isomers include:

Methanol : Chloroform (CHCl₃) in a ratio gradient from 5:95 to 1:9. dur.ac.uk

Ethyl acetate : Hexane in a 1:4 ratio. dur.ac.uk

Fractions are collected as the solvent elutes from the column and are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure compound. youtube.com

High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful chromatographic technique used for both the analysis and, in some cases, the purification of compounds like this compound. researchgate.netresearchgate.netzju.edu.cn It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to much higher resolution and speed. nih.gov

For compounds related to this compound, reversed-phase HPLC is a common analytical method. zju.edu.cn In this setup, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. A gradient elution, for instance, using a mixture of an acidic buffer and methanol, can be used to separate components. zju.edu.cn The use of HPLC is crucial in the synthesis of this compound to confirm the purity of intermediates and the final product. beilstein-journals.org While detailed HPLC protocols specifically for the isolation of natural this compound are not extensively documented in the provided context, its application in analyzing related compounds suggests its utility for achieving high-purity samples. zju.edu.cnnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively during the isolation of this compound. umich.edu Its primary roles are to monitor the progress of the purification, such as checking the fractions collected from column chromatography, and to determine the purity of the isolated compound. dur.ac.ukumich.edu

A TLC plate is a sheet of glass or plastic coated with a thin layer of an adsorbent like silica gel or alumina (B75360) (the stationary phase). savemyexams.com A small spot of the sample is applied to a baseline at the bottom of the plate. savemyexams.com The plate is then placed in a sealed chamber containing a small amount of a solvent system (the mobile phase), which travels up the plate by capillary action. umich.edu

As the solvent moves, it carries the sample components up the plate at different rates depending on their polarity and affinity for the stationary phase. savemyexams.com For the analysis of this compound, a solvent system of ethyl acetate : hexane (e.g., in a 5:4 ratio) has been used. dur.ac.uk After the separation, the spots can be visualized, for example, under UV light or by staining. savemyexams.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify compounds. umich.edu TLC is an essential tool for optimizing the solvent systems for column chromatography. scitechnol.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethanol (EtOH) |

| Ethyl Acetate (EtOAc) |

| Water (H₂O) |

| Methanol (MeOH) |

| Hexane |

| Chloroform (CHCl₃) |

| Dichloromethane |

| Silica Gel |

This table is generated based on data from the text.

Chromatographic Purification Methods

High-Performance Liquid Chromatography (HPLC) Techniques

Advanced

The isolation of pure this compound from its natural sources presents a significant challenge due to its presence in complex mixtures with other structurally similar compounds. Overcoming this requires the application of sophisticated and highly selective purification techniques.

Supercritical Fluid Extraction (SFE) Implementations

Supercritical Fluid Extraction (SFE) is a green and sustainable technique that utilizes supercritical fluids, most commonly carbon dioxide (CO₂), for the extraction of compounds from natural sources. ajgreenchem.comajgreenchem.com The properties of a supercritical fluid, being intermediate between a liquid and a gas, allow for efficient penetration into the matrix material and selective dissolution of target compounds. wikipedia.orgresearchgate.net

The selectivity of SFE can be finely tuned by modifying parameters such as pressure, temperature, and the use of co-solvents. wikipedia.orgmdpi.com For a polar compound like this compound, supercritical CO₂ would likely require the addition of a polar modifier, such as ethanol or methanol, to enhance its solvating power. mdpi.com This technique offers significant advantages over traditional solvent extraction, including reduced use of organic solvents, faster extraction times, and milder operating temperatures that prevent the degradation of heat-sensitive molecules. ajgreenchem.comwikipedia.org

Table 1: Key Parameters in Supercritical Fluid Extraction

| Parameter | Effect on Extraction | Rationale |

| Pressure | Increases fluid density and solvating power. mdpi.com | Higher pressure leads to better solubility of the target compound. wikipedia.org |

| Temperature | Affects both solvent density and solute vapor pressure. mdpi.com | An increase can either increase or decrease solubility depending on the interplay between these two factors. |

| Co-solvent | Increases the polarity of the supercritical fluid. wikipedia.org | Essential for extracting polar compounds like alkaloids with non-polar supercritical fluids like CO₂. mdpi.com |

| Flow Rate | Influences the residence time and mass transfer. ajgreenchem.com | An optimized flow rate ensures efficient extraction without excessive solvent consumption. |

While direct implementation of SFE for this compound is not extensively documented in the provided results, its successful application for a wide range of natural products, including alkaloids, suggests its high potential for the efficient and environmentally friendly primary extraction of this compound from plant material. mdpi.com

Molecularly Imprinted Polymers (MIPs) in Selective Isolation

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered with specific recognition sites that are complementary in shape, size, and functional group orientation to a target molecule. mdpi.comtjnpr.org This "molecular memory" allows MIPs to selectively re-bind the template molecule from a complex mixture, making them highly effective tools for purification. tjnpr.org

The process of creating MIPs for this compound would involve:

Complex Formation : A functional monomer (e.g., methacrylic acid) is allowed to form a complex with the this compound template molecule. mdpi.comnih.gov

Polymerization : A cross-linking agent is added to polymerize the monomer-template complex, forming a rigid polymer matrix. mdpi.com

Template Removal : The this compound template is washed out, leaving behind specific cavities that are complementary to it. mdpi.com

These tailor-made polymers can be used as solid-phase extraction (SPE) sorbents, offering remarkable selectivity for this compound over other structurally related alkaloids present in the extract. mdpi.comnih.gov The integration of magnetic nanoparticles into MIPs can further enhance the efficiency of the separation process. nih.gov

Table 2: Components in MIP Synthesis for this compound

| Component | Example | Function |

| Template | This compound | The molecule to be isolated. |

| Functional Monomer | Methacrylic Acid (MAA) | Interacts with the functional groups of the template. nih.gov |

| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the stable polymer matrix. mdpi.com |

| Initiator | Benzoyl Peroxide | Initiates the polymerization reaction. mdpi.com |

| Porogen (Solvent) | Toluene or Chloroform | Solubilizes the components and controls polymer morphology. |

Preparative Chromatography Enhancements

Preparative chromatography is a cornerstone technique for the final purification of natural products to a high degree of purity. evotec.comhilarispublisher.com Enhancements in this area focus on improving resolution, loading capacity, and throughput.

For this compound, which is a chiral compound, chiral preparative High-Performance Liquid Chromatography (HPLC) is particularly relevant. nih.govchiraltech.com Modern preparative HPLC systems often incorporate features like recycling functions, where the sample can be passed through the column multiple times to improve the separation of closely eluting compounds without needing to change the column or mobile phase. ymc.co.jp

Key enhancements include:

Advanced Stationary Phases : The development of smaller particle size media (e.g., 5-10 µm) and novel chiral stationary phases (CSPs) derived from polysaccharides allows for higher efficiency and selectivity. chiraltech.combiotage.com

Scale-Up Methodologies : Well-defined mathematical formulas allow for the seamless transfer of a separation method from an analytical scale to a preparative scale, ensuring that resolution is maintained while processing larger quantities of the compound.

Mass-Directed Purification : Integrating a mass spectrometer with the preparative HPLC system allows for the specific collection of fractions based on the mass-to-charge ratio of the target compound, this compound, automating and speeding up the purification process. evotec.com

Table 3: Comparison of Chromatography Techniques for this compound Purification

| Technique | Stationary Phase Example | Key Advantage | Scale |

| Flash Chromatography | Silica Gel, C18 (25-40 µm) | Speed, low cost, good for initial cleanup. biotage.com | mg to g |

| Preparative HPLC | C18, Chiral Phases (5-20 µm) | High resolution, high purity. evotec.comchiraltech.com | mg to kg |

| Recycling Prep HPLC | Chiral ART Cellulose-C | Enhanced separation of difficult-to-resolve peaks. ymc.co.jp | mg to g |

Integration of Omics-Based Profiling for Targeted Isolation

Modern natural product discovery and isolation workflows increasingly rely on "omics" technologies to rapidly identify and prioritize compounds with interesting biological activities, thereby guiding the isolation process. nih.gov

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, is a powerful tool for streamlining the isolation of natural products. nih.govmdpi.com By comparing the metabolic profiles of different extracts or fractions, researchers can quickly pinpoint the compounds that are most abundant in fractions showing a desired biological activity. nih.gov

Mass spectrometry-based metabolomics approaches, such as those using LC-MS/MS, can be used to analyze crude extracts containing this compound. nih.govelifesciences.org By correlating the presence and intensity of specific mass signals with bioactivity data, this compound can be prioritized for targeted isolation, saving significant time and resources that would otherwise be spent on the purification of known or inactive compounds. nih.govnih.gov This approach shifts from a blind, activity-guided fractionation to a more informed, targeted purification strategy.

Bioinformatics provides the computational framework to manage and interpret the large datasets generated by omics technologies. interesjournals.orgomicstutorials.com In the context of natural product isolation, bioinformatic tools are crucial for characterizing complex extracts before and during purification. interesjournals.org

Databases and software tools can be used to:

Annotate Genomes : Identify the biosynthetic gene clusters responsible for producing compounds like this compound in an organism. yale.edu

Analyze Mass Spectrometry Data : Tools like GNPS (Global Natural Products Social Molecular Networking) can help in the dereplication process, which is the rapid identification of known compounds in an extract, allowing researchers to focus on novel molecules. nih.gov

Predict Pathways : Systems biology tools can reconstruct metabolic networks to understand how this compound is synthesized and regulated. ucc.ie

By using these bioinformatic resources, researchers can gain a comprehensive understanding of the chemical composition of an extract, facilitating a more efficient and targeted isolation of this compound. interesjournals.orgbenchsci.com

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for Adenophorine and Stereoisomers

The total synthesis of this compound and its stereoisomers has been a subject of intense research, leading to the development of several elegant and efficient synthetic routes. These strategies often employ chiral pool starting materials and sophisticated chemical transformations to control the stereochemistry of the final products.

Stereoselective Synthesis of (-)-Adenophorine and (-)-1-epi-Adenophorine

The synthesis of the unnatural enantiomer, (-)-adenophorine, and its diastereomer, (-)-1-epi-adenophorine, has been successfully achieved, providing valuable insights into the structure-activity relationships of these iminosugars. One notable approach involves a skeletal rearrangement of seven-membered iminosugars. hal.sciencenih.gov This strategy commences with a sugar-derived azidolactol and proceeds through a Staudinger/aza-Wittig/alkylation sequence to furnish tetrahydroxylated C-alkyl azepanes, which then undergo rearrangement to the desired piperidine (B6355638) core. nih.gov The choice of organometallic reagent for the alkylation step is crucial, with diallylzinc proving highly effective for introducing the allyl substituent. nih.gov

Another powerful method for the stereoselective synthesis of (-)-1-epi-adenophorine utilizes an imino glycal as a key intermediate. banrepcultural.orgdntb.gov.ua This concise, eight-step synthesis starts from 1,2-anhydro-3,4,6-tri-O-benzyl-d-glucopyranose and is characterized by high yields and excellent stereoselectivity. banrepcultural.orgresearchgate.net The utility of the resulting imino glycal extends beyond the synthesis of (-)-1-epi-adenophorine, serving as a versatile precursor for other iminosugars. banrepcultural.org

Synthesis of Homoiminosugar Analogues

The synthesis of homoiminosugar analogues of this compound, which feature an additional carbon atom in their structure, has also been explored. These analogues are of interest for their potential to exhibit altered or enhanced biological activity. A synthetic route employing an imino glycal intermediate has been successfully applied to the creation of a homoiminosugar that acts as a glycosidase inhibitor. banrepcultural.orgdntb.gov.ua This demonstrates the versatility of the imino glycal as a building block for a range of iminosugar derivatives.

Application of Key Synthetic Intermediates (e.g., Imino Glycals)

Imino glycals have emerged as pivotal intermediates in the synthesis of this compound and its analogues. banrepcultural.orgdntb.gov.ua Their stereoselective synthesis, often starting from readily available carbohydrate precursors, provides a high degree of control over the stereochemistry of the final products. banrepcultural.orgresearchgate.net A notable development in this area is the synthesis of a 2-nitro-imino glycal, which serves as a valuable synthon in carbohydrate chemistry, further expanding the toolkit for constructing complex iminosugars. banrepcultural.orgacs.org The application of these intermediates has proven instrumental in achieving concise and efficient syntheses of compounds like (-)-1-epi-adenophorine. banrepcultural.orgdntb.gov.ua

Synthetic Methodologies for this compound Core Structures

The construction of the core piperidine structure of this compound has been accomplished through various innovative synthetic methodologies. These approaches often focus on creating the heterocyclic ring with the desired stereochemical configuration.

Skeletal Rearrangement of Iminosugars

A key strategy for accessing the this compound scaffold is the skeletal rearrangement of larger, seven-membered iminosugars (azepanes). hal.sciencenih.gov This approach allows for the transformation of readily accessible tetrahydroxylated C-alkyl azepanes into the desired piperidine ring system. nih.gov The synthesis of these azepane precursors typically begins with a sugar-derived azidolactol and involves a sequence of reactions including the Staudinger reaction, aza-Wittig olefination, and subsequent alkylation. nih.gov This methodology has been successfully employed in the synthesis of (-)-adenophorine and its derivatives, highlighting its utility in generating structural diversity. hal.sciencenih.gov

| Synthetic Strategy | Key Features | Target Molecules | Starting Material Example |

| Skeletal Rearrangement | Involves rearrangement of a seven-membered iminosugar to a six-membered ring. nih.gov | (-)-Adenophorine, (-)-1-epi-Adenophorine. nih.gov | Sugar-derived azidolactol. nih.gov |

| Imino Glycal Approach | Utilizes a stereoselectively synthesized imino glycal intermediate. banrepcultural.org | (-)-1-epi-Adenophorine, Homoiminosugar analogues. banrepcultural.org | 1,2-anhydro-3,4,6-tri-O-benzyl-d-glucopyranose. banrepcultural.org |

| Ring-Closing Metathesis (RCM) | Employs a ruthenium-catalyzed cyclization of a diene precursor. beilstein-journals.org | (+)-Adenophorine. beilstein-journals.org | Garner's aldehyde. beilstein-journals.org |

Amination Reactions in Azasugar Construction

A cornerstone in the synthesis of azasugars, including the piperidine core of this compound, is the use of amination reactions to form the heterocyclic ring. Reductive amination, in particular, is a powerful and widely used method. researchgate.netresearchgate.net This reaction class is pivotal for creating the crucial C-N bonds that define the azasugar structure. researchgate.net

The double reductive amination (DRA) of dicarbonyl compounds is a highly effective and straightforward approach for constructing the piperidine skeleton. chim.it This strategy typically involves the reaction of a 1,5-dicarbonyl compound with an amine source, such as ammonia (B1221849) or a primary amine, which undergoes a tandem cyclization and reduction to yield the piperidine ring. chim.itgoogle.com The use of sugar-derived dicarbonyl substrates is particularly advantageous as it allows for the pre-installation of stereocenters, ensuring the desired absolute configuration of the hydroxyl groups in the final product. chim.it The versatility of this method is further enhanced by the wide availability of different amines, which enables the synthesis of various N-substituted iminosugars. researchgate.net

Another common approach is intramolecular reductive amination. In this method, a linear precursor containing both an amine (or a precursor like an azide (B81097) or nitro group) and a carbonyl group is cyclized. researchgate.netrsc.org For instance, the hydrogenation of a 5-azido-lactone can lead to the reduction of the azide to an amine, which then spontaneously cyclizes with the lactone via intramolecular reductive amination to form the piperidine ring system. rsc.org Similarly, acyclic amino aldehydes can be cyclized using reducing agents like sodium cyanoborohydride (NaBH3CN) to furnish the desired azasugar. arizona.edu The stereochemical outcome of these cyclizations can often be directed by existing hydroxyl groups within the molecule. arkat-usa.org

Prins Cyclization and Oxa-Pictet-Spengler Reactions

The Prins cyclization has emerged as a powerful tool for the stereoselective synthesis of tetrahydropyran (B127337) rings and has been adapted for the construction of related heterocyclic systems. beilstein-journals.org The reaction generally involves the acid-catalyzed cyclization of a homoallylic alcohol with a carbonyl compound, proceeding through an oxocarbenium ion intermediate. beilstein-journals.org This methodology has been applied in diversity-oriented syntheses of carbohydrate scaffolds, showcasing its utility in creating complex, polyhydroxylated structures relevant to azasugars. google.com While direct application to this compound's core piperidine ring is less common, the principles of the Prins cyclization are valuable for constructing oxygenated six-membered rings and have inspired strategies for analogous nitrogen-containing systems. researchgate.netrsc.org

The oxa-Pictet-Spengler reaction is another significant cyclization strategy, traditionally used for synthesizing isochroman (B46142) and other fused pyran systems. researchgate.netresearchgate.net It involves the acid-catalyzed reaction of a β-arylethyl alcohol with an aldehyde or ketone. wikipedia.org While the classic Pictet-Spengler reaction builds tetrahydroisoquinoline alkaloids, its "oxa" variant is key to forming oxygen-containing heterocycles. wikipedia.org The development of enantioselective oxa-Pictet-Spengler reactions has expanded its utility, allowing for the controlled synthesis of chiral cyclic ethers. nih.gov Its application in constructing the specific piperidine scaffold of this compound is not a primary route, but it represents an important strategy in the broader field of heterocycle synthesis that can be adapted for complex, fused azasugar analogues. nih.gov

Palladium-Catalyzed Synthesis Approaches

Palladium catalysis offers a versatile and powerful toolkit for modern organic synthesis, and its applications have been extended to the construction of complex molecules like azasugars. scielo.brscielo.org.mx Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are instrumental in forming key carbon-carbon bonds needed to assemble the precursors for this compound and its analogues. scielo.br For example, a Pd-catalyzed asymmetric transformation has been used to produce an imino diene, which serves as a crucial intermediate that can be converted to an this compound analogue scaffold via ring-closing metathesis. beilstein-journals.org

Furthermore, palladium catalysis is effective for intramolecular cyclizations. These reactions can be used to form the heterocyclic ring of azasugars or to attach complex side chains. researchgate.netrsc.org For instance, a palladium-catalyzed intramolecular cyclization of an appropriate precursor can lead to the formation of the piperidine ring. scielo.br Such methods are valued for their efficiency and functional group tolerance. The development of these catalytic systems provides innovative and streamlined routes to privileged structures like the this compound core, often reducing the number of steps compared to more traditional synthetic pathways. rsc.org

Flexible Synthesis of this compound Analogues and Derivatives

The ability to synthesize analogues of this compound is crucial for conducting structure-activity relationship (SAR) studies, which aim to understand how specific structural features of the molecule contribute to its biological activity. This knowledge is essential for designing more potent and selective glycosidase inhibitors.

Synthesis of 5-deoxythis compound Analogues

Analogues lacking the C-5 hydroxymethyl group, known as 5-deoxythis compound analogues, have been a significant focus of synthetic efforts. nih.gov The synthesis of these compounds allows researchers to probe the importance of the C-5 substituent for enzyme binding. One successful strategy for synthesizing (+)-5-deoxythis compound and its analogues begins with the readily available D-Garner aldehyde. beilstein-journals.org A key step in this approach is the use of Ring-Closing Metathesis (RCM) to construct the trans-2,6-disubstituted-1,2,5,6-tetrahydropyridine scaffold, which forms the core of the target molecule. beilstein-journals.org Flexible synthetic routes have been developed to produce racemic series of these analogues, enabling the rapid generation of diverse compounds for biological screening. nih.gov

Introduction of Alkyl and other Substituents for Structure-Activity Studies

To investigate the structure-activity relationships of this compound, chemists have synthesized series of analogues with varying substituents, particularly at the pseudoanomeric C-1 position. nih.gov The introduction of alkyl chains of different lengths has been shown to significantly impact inhibitory potency and selectivity. researchgate.net

A study on two series of racemic 5-deoxythis compound analogues, differing in the stereochemistry at the C-3 and C-4 positions (trans vs. cis), revealed important SAR insights. nih.gov In the trans series, an analogue with a C11 alkyl chain was found to be a potent inhibitor of β-glucosidase. In the cis series, the C7 alkyl chain derivative showed similar potency. Notably, the analogues with a 3,4-cis stereochemistry were effective against both glucosidases and β-galactosidase, a selectivity not observed with the 3,4-trans series. nih.gov These findings highlight how both the nature of the C-1 substituent and the stereochemistry of the piperidine ring are critical determinants of biological activity.

| Analogue Series | Substituent (R) | Key Biological Activity Finding | Reference |

| 3,4-trans (12) | Undecyl (C11) | Potent inhibitor of almond β-glucosidase (Ki ≈ 60 µM) | nih.gov |

| 3,4-cis (13) | Heptyl (C7) | Potent inhibitor of almond β-glucosidase (Ki ≈ 60 µM) | nih.gov |

| 3,4-cis (13) | Butyl, Heptyl | Showed efficient inhibition of both glucosidases and β-galactosidase | nih.gov |

This table summarizes findings on how different alkyl substituents and stereochemistry in 5-deoxythis compound analogues affect their enzyme inhibitory activity.

Synthesis of Fluorinated Analogues

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their physical, chemical, and biological properties. nih.gov Fluorination can alter a molecule's pKa, improve its metabolic stability, and enhance its binding affinity to target enzymes. thieme-connect.commagtech.com.cn In the context of azasugars, fluorinated analogues are synthesized to probe enzyme-inhibitor interactions and create more potent or selective inhibitors. magtech.com.cn

The synthesis of fluorinated this compound analogues can be approached in several ways. rsc.org One method involves using fluorine-containing building blocks (synthons) from the outset of the synthesis. thieme-connect.comrsc.org Alternatively, fluorine can be introduced at a later stage using specialized fluorinating reagents. beilstein-journals.org For example, a key step in the synthesis of a gem-4,4-difluoromethylenated azasugar involved a highly diastereoselective reductive amination to construct the piperidine ring. researchgate.net Studies have shown that the presence of a difluoromethylene (CF2) group can lower the pKa of the azasugar's nitrogen atom, which may enhance its binding affinity and selectivity for specific glycosidases. thieme-connect.com This strategic incorporation of fluorine provides a powerful tool for fine-tuning the pharmacological profile of this compound-based inhibitors. magtech.com.cn

Chemoenzymatic and Enzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a classical organic synthesis route, offering significant advantages in terms of efficiency and environmental impact. monash.edu This approach minimizes the need for extensive protecting group manipulations and can provide access to complex chiral molecules that are difficult to obtain through traditional methods. monash.edu

In the context of this compound and related polyhydroxylated azepanes, chemoenzymatic strategies have been explored to establish the core heterocyclic scaffold. One documented approach involves the condensation of (±)-3-azido-2-hydroxypropanaldehyde with dihydroxyacetone phosphate (B84403) (DHAP). acs.org This reaction is catalyzed by a DHAP-dependent aldolase, followed by treatment with acid phosphatase and an isomerase to yield a 6-azido-6-deoxyaldopyranose. acs.org Subsequent reductive amination affords the polyhydroxyperhydroazepine structure central to this compound. acs.org While this demonstrates the feasibility of using enzymes to build the foundational structure, purely enzymatic synthesis attempts have faced challenges. For instance, an attempted enzymatic synthesis of methoxy (B1213986) derivatives of these azasugars proved unsuccessful. acs.org

The power of chemoenzymatic methods is often realized in setting key stereocenters with high fidelity. mdpi.com While not yet applied in a full total synthesis of this compound itself, enzymes like Baeyer-Villager monooxygenases (BVMOs) and ketoreductases (KREDs) are instrumental in modern synthetic chemistry for creating chiral alcohols and lactones, which are common intermediates in natural product synthesis. mdpi.com

| Enzyme Class | Role in Synthesis | Example Application Context |

| DHAP-dependent aldolase | Carbon-Carbon bond formation | Condensation to form a 6-azido-6-deoxyaldopyranose precursor. acs.org |

| Acid Phosphatase | Phosphate ester hydrolysis | Deprotection step following aldol (B89426) condensation. acs.org |

| Isomerase | Rearrangement of functional groups | Isomerization of the aldose product. acs.org |

| Ketoreductase (KRED) | Stereoselective ketone reduction | Potential for creating specific hydroxyl stereocenters. mdpi.com |

| Baeyer-Villager Monooxygenase (BVMO) | Stereoselective oxidation | Potential for creating chiral lactone intermediates. mdpi.com |

Retrosynthetic Analysis and Synthetic Equivalents in this compound Design

Retrosynthetic analysis is a foundational strategy in which a target molecule is conceptually broken down into simpler, commercially available starting materials through a series of "disconnections" that correspond to reliable chemical reactions. lkouniv.ac.in This process identifies key intermediates and the synthons (idealized fragments) needed to form them. The real-world reagents used to perform the function of these idealized synthons are known as synthetic equivalents. lkouniv.ac.in

A key retrosynthetic strategy for (-)-adenophorine involves the skeletal rearrangement of a tetrahydroxylated C-alkyl azepane. nih.gov This azepane itself is traced back to a sugar-derived azidolactol via a sequence involving a Staudinger reaction, an aza-Wittig reaction, and an alkylation step. nih.gov

A critical disconnection in the synthesis of this compound is at the C-1 position to introduce the characteristic ethyl group. This involves an alkylation step where various synthetic equivalents for an allyl nucleophile have been investigated.

The table below details key synthons and the corresponding synthetic equivalents explored in the synthesis of this compound and its precursors.

| Disconnection / Transformation | Synthon (Idealized Fragment) | Synthetic Equivalent (Reagent) | Research Finding |

| Alkylation at C-1 | Allyl anion (CH₂=CH-CH₂⁻) | Diallylzinc | Proved to be the most efficient reagent for this transformation. nih.gov |

| Alkylation at C-1 | Allyl anion (CH₂=CH-CH₂⁻) | Allylmagnesium bromide (Grignard) | Investigated, but led to lower yields or no reaction. nih.gov |

| Alkylation at C-1 | Allyl anion (CH₂=CH-CH₂⁻) | Organolithium reagents | Investigated, but with disappointing results compared to diallylzinc. nih.gov |

| Azepane Ring Formation | Aza-ylide | Triphenylphosphine (in Staudinger/aza-Wittig sequence) | Used to form the seven-membered iminosugar ring from an azidolactol. nih.gov |

Divergent and Convergent Synthesis Strategies

The efficiency of a multi-step synthesis can be dramatically improved by employing advanced strategies like convergent or divergent synthesis, moving away from a traditional linear approach. wikipedia.orgwikipedia.org

A divergent synthesis , conversely, starts from a common intermediate that possesses the potential to be converted into multiple, distinct target molecules. wikipedia.orgnih.gov This is particularly powerful for creating a library of related natural products or their analogues to explore structure-activity relationships. A notable example in the azasugar field that illustrates this principle involves exploiting the configurational dynamics at the nitrogen atom in azasugar chloramines. scispace.com By controlling the conditions for an elimination reaction, a common precursor can be selectively converted into different cyclic imine intermediates. scispace.com These distinct intermediates can then undergo nucleophilic addition to yield different final products, such as this compound and 1-epi-adenophorine, from a shared starting point. scispace.com This method provided the first total synthesis of (–)-adenophorine. scispace.com

| Strategy | Description | Application in this compound Context |

| Convergent | Separate synthesis of molecular fragments followed by late-stage coupling. wikipedia.org | An efficient synthesis of (-)-1-epi-Adenophorine utilized a convergent approach. researchgate.net |

| Divergent | A common intermediate is transformed into multiple distinct products. wikipedia.org | A common chloramine (B81541) precursor was used to divergently synthesize both (–)-adenophorine and (–)-1-epi-adenophorine by controlling elimination pathways. scispace.com |

Biosynthesis and Preclinical Metabolic Fate Studies

Investigations into Adenophorine Biosynthesis Pathways

While this compound is a natural product isolated from plants of the Adenophora species, detailed investigations into its specific biosynthetic pathway within these plants are not extensively documented in publicly available literature. However, the chemical structure of this compound, which is related to iminosugars, has prompted various laboratory syntheses that may provide insights into its potential natural origins.

Several total synthesis approaches have been developed, often utilizing precursors from the chiral pool, which suggests a likely biogenetic origin from common cellular building blocks like amino acids and carbohydrates.

Synthesis from Amino Acids: One prominent strategy involves starting from amino acids. For instance, syntheses of related iminocyclitols have been achieved using D-serine as the chiral precursor. beilstein-journals.org Other approaches have successfully used L-serine to create the core piperidine (B6355638) structure, which then undergoes further reactions to yield the final iminosugar product. acs.org

Chemoenzymatic and Glycal-Based Synthesis: Other synthetic routes employ different strategies. A concise stereoselective synthesis of (-)-1-epi-adenophorine has been demonstrated using an imino glycal derived from 1,2-anhydro-3,4,6-tri-O-benzyl-D-glucopyranose. researchgate.netresearchgate.net Chemoenzymatic synthesis, which combines chemical reactions with the use of biological enzymes, represents a powerful strategy for producing complex natural products and their derivatives. nih.govnih.govcardiff.ac.uk Such methods have been applied to create various polyhydroxylated alkaloids, indicating a plausible route for this compound's natural biosynthesis involving enzymatic transformations of sugar-like precursors. escholarship.orgresearchgate.net

These laboratory-based syntheses underscore the likely origin of this compound from the fundamental metabolic pathways of amino acids and carbohydrates in plants. However, the precise sequence of enzymes and intermediate compounds involved in the in-planta biosynthesis of this compound remains an area requiring further specific investigation.

Isotope Labeling in Metabolic Research

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds. thermofisher.comfrontiersin.org In these studies, a non-radioactive stable isotope (like ¹³C, ¹⁵N, or ²H) or a radioactive isotope (like ³H or ¹⁴C) is incorporated into the structure of the compound of interest. silantes.comcreative-proteomics.com When this labeled compound is administered in a preclinical study, its path through the body, its distribution into various tissues, and its conversion into metabolites can be precisely tracked and quantified using methods like mass spectrometry or nuclear magnetic resonance (NMR). nih.govcopbela.org This provides definitive quantitative data on metabolic pathways and fluxes. bioanalysis-zone.com

There are no specific published studies in the available scientific literature that describe the use of isotope labeling for the metabolic investigation of this compound.

Preclinical Pharmacological and Biological Investigations

In Vitro Biological Activity Assessments

Adenophorine has been identified as an inhibitor of several glycosidase enzymes, which are involved in the breakdown of complex carbohydrates. Its inhibitory activity has been evaluated against a variety of these enzymes.

Notably, (-)-adenophorine has been shown to be a moderate inhibitor of α-L-fucosidase. nih.govmedkoo.combiocat.comtargetmol.com Further studies have indicated that this compound and its derivatives also exhibit potent inhibitory activity against α-glucosidases and α-galactosidase. sci-hub.st While some derivatives of this compound have shown inhibitory effects against β-glucosidase and β-galactosidase, this compound itself has been found to be a less potent inhibitor of these particular enzymes. researchgate.net Additionally, certain synthetic analogues of this compound have demonstrated micromolar inhibition of human lysosomal β-glucocerebrosidase, suggesting that the this compound scaffold could be a starting point for developing more potent inhibitors of this enzyme. researchgate.nethal.scienceuniv-poitiers.fr

Table 1: Glycosidase Inhibition by this compound and Its Derivatives

| Enzyme | Inhibitor | Activity | Source |

|---|---|---|---|

| α-L-Fucosidase | (-)-Adenophorine | Moderate Inhibitor | nih.govmedkoo.combiocat.comtargetmol.com |

| α-Glucosidase | This compound derivatives | Potent Inhibitor | sci-hub.st |

| α-Galactosidase | This compound derivatives | Potent Inhibitor | sci-hub.st |

This compound's effects extend to enzymes involved in purine (B94841) metabolism, specifically adenosine (B11128) kinase and adenosine deaminase. These enzymes are crucial for regulating the levels of adenosine, a molecule with important signaling functions. novocib.com

Research has identified this compound as an inhibitor of adenosine kinase (AK). medchemexpress.com The inhibition of this enzyme can lead to an increase in local adenosine concentrations. novocib.commedchemexpress.com In contrast, studies on adenosine deaminase (ADA) have shown that structural modifications are critical for inhibitory activity, suggesting that this compound's interaction with ADA may be less significant compared to its effect on adenosine kinase. nih.govmdpi.com

Table 2: this compound Interaction with Purine Metabolism Enzymes

| Enzyme | Interaction | Implication | Source |

|---|---|---|---|

| Adenosine Kinase (AK) | Inhibition | Increased local adenosine levels | novocib.commedchemexpress.com |

The mechanism by which this compound exerts its inhibitory effects is crucial for understanding its biological activity. Enzyme kinetic studies have provided insights into these mechanisms.

The inhibition of glycosidases by this compound and its analogues is generally competitive. rsc.org This means the inhibitor binds to the active site of the enzyme, the same location where the natural substrate would bind, thereby preventing the enzyme from carrying out its normal function. libretexts.org Similarly, inhibitors of adenosine kinase often act in a competitive manner with respect to adenosine. nih.govmcmaster.ca This competitive inhibition mechanism is a common feature for many enzyme inhibitors that are structurally similar to the enzyme's natural substrate. longdom.org

The biological effects of this compound have been investigated at the cellular level, particularly concerning its impact on cell growth.

Studies have shown that compounds structurally related to this compound can inhibit the proliferation of certain cancer cell lines. For example, some derivatives have demonstrated moderate antitumor activity against L1210 mouse leukemia cells. researchgate.net The inhibition of adenosine kinase by compounds like this compound can disrupt the synthesis of nucleotides, which are essential for DNA replication and cell division, thus leading to an anti-proliferative effect. nih.gov The L1210 cell line is a commonly used model for cytotoxicity and anti-proliferative studies. bcrj.org.br

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Adenosine |

| Acarbose |

| Miglitol |

| Voglibose |

| Parabactin |

| Spermidine |

| Valinomycin |

| Dexamethasone |

| Curcumin |

| Kaempferol |

| Quercetin |

| Hibifolin |

| Ribavirin |

| Mizoribine |

| Tiazofurin |

| Oseltamivir |

| Zanamivir |

| Fagomine |

| Isofagomine |

| Nojirimycin |

| Swainsonine |

| Lentiginosine |

| Castanospermine |

| Migalastat |

| Homonojirimycin |

| Deoxynojirimycin |

| Pericosine A |

| Tubercidin |

| Inosine |

| Deoxyadenosine |

| Deoxyinosine |

| AMP (Adenosine Monophosphate) |

| ADP (Adenosine Diphosphate) |

| ATP (Adenosine Triphosphate) |

| dTTP (Deoxythymidine Triphosphate) |

| dCTP (Deoxycytidine Triphosphate) |

| dATP (Deoxyadenosine Triphosphate) |

| GTP (Guanosine Triphosphate) |

| UTP (Uridine Triphosphate) |

| CTP (Cytidine Triphosphate) |

| IMP (Inosine Monophosphate) |

| NADPH (Nicotinamide Adenine Dinucleotide Phosphate) |

| FMN (Flavin Mononucleotide) |

| S-adenosyl methionine |

| JC-1 |

| PETG (2-phenylethyl β-D-thiogalactoside) |

| IPTG (Isopropyl thio-β-D-galactoside) |

| EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine) |

| AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide) |

| ABT-702 |

| Venetoclax |

Cellular Assays and Functional Studies

Induction of Cellular Apoptosis in Preclinical Models

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. wikipedia.orgnih.gov The induction of apoptosis is a key mechanism for many therapeutic agents, particularly in oncology. frontiersin.orgactaorthop.org This process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. wikipedia.orgactaorthop.org Preclinical studies investigate the potential of compounds to trigger these pathways. Research on various natural products has demonstrated their ability to induce apoptosis in cancer cells, making it a significant area of study for novel drug discovery. frontiersin.org

While detailed preclinical studies on this compound's specific mechanisms of inducing apoptosis are not widely available in the public domain, some findings suggest it may play a role in this process. One study indicates that this compound is among compounds noted for inducing cell cycle arrest and apoptosis in cancer cells, potentially through the induction of endoplasmic reticulum stress. dntb.gov.ua However, specific models, cell lines, or detailed pathway analyses for this compound were not found in the available search results.

Modulation of Glucose Uptake and Related Cellular Processes

The regulation of glucose uptake is fundamental for cellular energy and metabolic homeostasis. mdpi.comnih.gov This process is primarily mediated by glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs), which facilitate the movement of glucose across cell membranes. mdpi.commedbullets.com The insulin-sensitive GLUT4 is particularly important in muscle and adipose tissue, while other transporters like GLUT1, GLUT2, and GLUT3 serve various tissue-specific roles. medbullets.comfrontiersin.org Dysregulation of glucose transport is a hallmark of metabolic diseases like type 2 diabetes. nih.govfrontiersin.org Many natural compounds, such as polyphenols, are investigated for their potential to modulate glucose metabolism by influencing these transporters or related signaling pathways. mdpi.com

Specific research detailing the direct effects of this compound on glucose transporter expression or activity, and its influence on cellular glucose uptake, is not available in the retrieved search results. General studies confirm that certain plant-derived compounds can influence glucose homeostasis, and this compound has been identified as a compound from the Adenophora species with potential antihyperglycemic effects, suggesting a possible but unconfirmed link to glucose metabolism modulation. nih.govresearchgate.net

Receptor Binding Assays

Receptor binding assays are essential in pharmacology to determine how a ligand (such as a drug or a natural compound) interacts with a receptor. biorxiv.orgbiorxiv.org These assays measure the affinity (how strongly the ligand binds) and specificity (whether it binds to a particular receptor type) of the interaction. nih.govrevvity.com This information is critical for understanding a compound's mechanism of action and for developing targeted therapies.

Adenosine Receptor Subtype Binding Studies (A1, A2A, A2B)

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play significant roles in various physiological processes. nih.govuniversiteitleiden.nl The A1 and A2A receptors are notably abundant in the brain and are key targets for compounds like caffeine. imrpress.com Binding studies for these receptors are well-established, often using selective radioligands to determine the binding affinities (expressed as Ki values) of new compounds. revvity.comdiva-portal.org These studies help characterize whether a compound acts as an agonist or antagonist and its selectivity profile across the different receptor subtypes. nih.govdiva-portal.org

Specific data from binding assays detailing the affinity of this compound for the A1, A2A, or A2B adenosine receptor subtypes were not found in the available search results.

Ligand-Receptor Interaction Analysis using Radioligands and Label-Free Methods

The interaction between a ligand and its receptor can be quantified using various techniques. Radioligand binding assays are a conventional and robust method where a radioactively labeled compound is used to measure binding. nih.govnih.gov Competitive binding assays, a common format, determine the affinity of an unlabeled test compound by its ability to displace the radioligand. revvity.comrevvity.com In addition to radiolabeling, label-free methods, such as those using mass spectrometry, have been developed to detect ligand-receptor binding without the need for radioactive materials. nih.govnih.gov

No studies detailing the analysis of this compound's interaction with any receptor using either radioligand or label-free methods were identified in the search results.

In Vivo Preclinical Efficacy Studies in Animal Models

In vivo studies in animal models are a critical step in preclinical research to evaluate the efficacy and physiological effects of a potential therapeutic agent in a living organism. nih.gov For metabolic diseases like diabetes, various animal models are used, including chemically-induced models (e.g., using streptozotocin (B1681764) or alloxan) and genetic models (e.g., the db/db mouse). nih.govfrontiersin.org These models allow researchers to assess a compound's ability to produce a desired therapeutic effect, such as lowering blood glucose levels. nih.gov

Evaluation of Antihyperglycemic Effects in Disease Models

Antihyperglycemic effects are evaluated in animal models of diabetes to determine if a compound can effectively lower elevated blood glucose levels. mdpi.commdpi.com Spontaneous diabetic models like the C57BL/KsJ-db/db mouse, which has a mutation in the leptin receptor gene, are widely used as they mimic many characteristics of human type 2 diabetes, including hyperglycemia, obesity, and insulin (B600854) resistance. frontiersin.orgmdpi.comjax.org Studies in these models often measure fasting blood glucose, glucose tolerance, and insulin sensitivity to assess the efficacy of a test compound. nih.govmdpi.com

While it has been noted that some species of the Campanulaceae family, which includes Adenophora, have demonstrated antihyperglycemic activity, specific in vivo studies evaluating the antihyperglycemic efficacy of this compound in established disease models like the db/db mouse were not found in the available search results. researchgate.net

Data tables could not be generated as no quantitative research data for this compound were available in the search results.

Investigation of Antitumor Activity in Xenograft Models

Preclinical evaluation of a compound's antitumor potential frequently employs xenograft models, where human tumor cells are implanted into immunocompromised animals to assess the agent's efficacy in a living system. fip.org These studies are critical for determining in vivo activity and provide data on endpoints such as tumor growth delay and log cell kill. fip.org For novel therapeutic candidates, demonstrating efficacy in such models is a cornerstone of translational research. glixxlabs.comglixxlabs.com For instance, the antitumor activity of various agents, from monoclonal antibodies to small molecule inhibitors, has been successfully demonstrated in xenograft models of different cancers, including appendiceal adenocarcinoma and oral squamous cell carcinoma. researchgate.netnih.gov

In the context of this compound, its established role as an inhibitor of α-L-fucosidases (AFUs) suggests a potential for antitumor activity, as these enzymes are implicated in cancer progression. researchgate.net However, based on the available scientific literature, specific studies detailing the investigation of this compound's antitumor activity directly in xenograft models have not been reported. Future research involving xenograft studies would be necessary to validate the therapeutic potential of this compound in an in vivo cancer setting.

Preclinical Pharmacodynamic (PD) Characterization

Preclinical pharmacodynamic studies are essential to characterize the biochemical and physiological effects of a new drug candidate and its mechanism of action. researchgate.netnih.govaccessnewswire.com These investigations provide crucial information on target engagement and biological response, which is vital for translating preclinical findings to clinical applications. nih.govdntb.gov.ua

This compound is classified as an iminosugar, a class of compounds known for their ability to act as glycosidase inhibitors. vasg.org The primary pharmacodynamic effect of this compound identified in preclinical investigations is the inhibition of specific glycosidase enzymes. researchgate.net Iminosugars are recognized for their therapeutic potential in various conditions due to their ability to interfere with carbohydrate metabolism and glycoprotein (B1211001) processing. vasg.org The pharmacodynamic profile of this compound is centered on its activity as an enzyme inhibitor, a characteristic that underpins its potential biological effects. Further studies would be required to fully characterize its broader pharmacodynamic properties. wikipedia.orgnih.gov

Biodistribution Studies

Biodistribution studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound throughout an organism. researchgate.net These studies typically use radiolabeled compounds to track their journey and accumulation in various organs and tissues, providing critical data for both efficacy and safety assessments. mdpi.commdpi.com For therapeutic agents, achieving adequate concentration at the target site while minimizing exposure to non-target tissues is paramount. mdpi.comresearchgate.net Iminosugars, as a class, are noted for their potential for broad biodistribution, which can be advantageous for pharmacological chaperone therapy. openaccessjournals.com

Specific biodistribution studies for this compound have not been detailed in the currently available scientific literature. Such studies would be essential to determine its tissue penetration, accumulation in target versus non-target organs, and its clearance profile, which are all critical parameters for further development.

Molecular Mechanisms of Action

Identification of Molecular Targets and Binding Sites

The therapeutic or biological effect of a compound is initiated by its binding to specific molecular targets. The identification of these targets and their binding sites is a fundamental aspect of drug discovery and chemical biology. advancedsciencenews.comnih.govnih.gov This process often involves a combination of biochemical assays and computational methods like molecular docking to understand the interaction at an atomic level. scispace.com

The primary molecular target identified for this compound is the enzyme α-L-fucosidase (AFU). researchgate.net this compound has been characterized as an effective inhibitor of this glycosidase. researchgate.net As an iminosugar, this compound mimics the structure of the natural carbohydrate substrate of the enzyme. This structural similarity allows it to fit into the active site of the glycosidase, leading to the inhibition of its enzymatic activity. This mechanism is characteristic of many iminosugar-based inhibitors. vasg.org

Table 1: Identified Molecular Target of this compound

| Compound | Molecular Target | Class of Target | Mechanism of Interaction |

|---|

Elucidation of Cellular Signaling Pathway Modulation

The interaction of a compound with its molecular target can trigger a cascade of downstream events, leading to the modulation of various cellular signaling pathways. nih.gov Understanding this modulation is key to deciphering the full extent of a compound's biological activity. nih.gov

By inhibiting its target, α-L-fucosidase (AFU), this compound is presumed to modulate cellular signaling pathways in which this enzyme is involved. AFUs play a role in modifying the fucosylation of glycoproteins, which can impact cell-extracellular matrix interactions and subsequent signaling cascades that influence tumor function and behavior. One of the human isoforms of AFU, FUCA1, is known to hydrolyze fucose residues on the epidermal growth factor receptor (EGFR), thereby influencing its activation state. The activation of EGFR initiates multiple downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which are critical in cell proliferation, survival, and migration. Therefore, by inhibiting AFU, this compound may indirectly modulate the EGFR signaling pathway and other related cellular processes.

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| α-GalCer-diol |

| Cisplatin |

| Cortisone |

| Dasatinib |

| Granisetron |

| Metformin |

| Ondansetron |

| Paclitaxel |

| PP1 |

| Puerarin |

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.orgwikipedia.org For this compound and its derivatives, SAR studies have been crucial in elucidating the structural features necessary for potent and selective glycosidase inhibition. These investigations typically involve the synthesis of various analogues with targeted modifications to the parent structure, followed by evaluation of their biological potency. gardp.org This allows researchers to identify which parts of the molecule are essential for its activity and to design new compounds with enhanced or more specific effects. gardp.orgwikipedia.org The primary focus of SAR studies on this compound has been to understand how changes to its azepane (seven-membered iminosugar) core, stereochemistry, and substituent groups affect its ability to inhibit various glycosidases. researchgate.netnih.gov

Correlation of Structural Modifications with Biological Potency

The biological potency of this compound analogues is highly dependent on specific structural modifications, particularly the nature and position of substituent groups. Research has focused on synthesizing derivatives with altered alkyl chains to probe their interaction with the active sites of glycosidase enzymes.

A study involving the synthesis of two new series of 5-deoxythis compound analogues revealed important SAR insights. nih.gov These racemic analogues featured different alkyl chains and stereochemistry. The key findings were:

Alkyl Chain Length: The length of the alkyl chain attached to the iminosugar core significantly influences inhibitory potency. Compounds with longer alkyl chains, specifically a C11 chain (compound 12e ) and a C7 chain (compound 13d ), were identified as potent inhibitors of β-glucosidase from almonds, with Ki values around 60 µM. nih.gov

Stereochemistry of Substituents: The spatial arrangement of substituents on the core structure also plays a critical role. The study compared a series with a 3,4-trans stereochemistry (series 12 ) to one with a 3,4-cis configuration (series 13 ). While both series showed activity against glucosidases, compounds from the 3,4-cis series were also effective inhibitors of β-galactosidase. This activity against β-galactosidase was not observed with the 3,4-trans analogues, highlighting a clear correlation between this specific stereochemical feature and the spectrum of enzyme inhibition. nih.gov

These findings demonstrate that modifying the hydrophobic side chains and the stereochemical configuration of the hydroxyl groups on the this compound scaffold can modulate both the potency and the selectivity of its glycosidase inhibitory activity.

Table 1: SAR of 5-Deoxythis compound Analogues

| Compound Series | Key Structural Feature | Modification | Observed Biological Potency | Reference |

|---|---|---|---|---|

| 12e | 3,4-trans stereochemistry | C11 alkyl chain | Potent inhibitor of β-glucosidase (Ki ≈ 60 µM) | nih.gov |

| 13d | 3,4-cis stereochemistry | C7 alkyl chain | Potent inhibitor of β-glucosidase (Ki ≈ 60 µM) | nih.gov |

| Series 12 | 3,4-trans stereochemistry | Various alkyl chains | Efficient on glucosidases; no observed activity on β-galactosidase | nih.gov |

| Series 13 | 3,4-cis stereochemistry | Various alkyl chains | Efficient on glucosidases and β-galactosidase | nih.gov |

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity, as molecular recognition by enzyme active sites is highly specific. researchgate.net For this compound, its stereochemical configuration dictates its efficacy and selectivity as a glycosidase inhibitor.

The synthesis and evaluation of this compound's enantiomer, (-)-adenophorine, and its diastereomer, (-)-1-epi-adenophorine, have provided direct evidence of the importance of its stereochemistry. nih.gov Enzymatic assays revealed that (-)-adenophorine is a moderate inhibitor of α-L-fucosidase. nih.gov This finding is significant because natural (+)-adenophorine's activity profile is different, indicating that the specific chirality of the molecule is essential for its interaction with target enzymes. The activity of the 1-epi-adenophorine derivative further underscores the sensitivity of the enzyme's active site to the precise orientation of the hydroxyl groups on the iminosugar ring. nih.gov

Further evidence comes from studies on 5-deoxythis compound analogues, where the relative stereochemistry of the hydroxyl groups at the C-3 and C-4 positions was shown to be a deciding factor in enzyme selectivity. nih.gov Analogues with a 3,4-cis relationship were active against both β-glucosidase and β-galactosidase. In contrast, the corresponding 3,4-trans stereoisomers were only effective against β-glucosidase, showing no significant inhibition of β-galactosidase. nih.gov This stark difference in activity profiles between diastereomers confirms that the specific spatial arrangement of these functional groups is crucial for binding to the active site of β-galactosidase.

Advanced Research Methodologies and Computational Approaches

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering a lens through which the complex interactions of molecules like adenophorine can be understood at an atomic level. mdpi.comnih.gov These approaches simulate molecular behavior, predict properties, and guide the design of new compounds. researchgate.net For this compound and its analogues, these methods have been pivotal in elucidating their potential as enzyme inhibitors.

Molecular Docking and Molecular Dynamics Simulations

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the study of this compound and related iminosugars, docking is frequently used to investigate how these compounds might interact with the active sites of target enzymes, such as glycosidases. bindingdb.orgacs.org For instance, studies on similar iminosugars involve docking them into the active sites of enzymes like α-amylase and α-glucosidase to understand their binding modes and predict their inhibitory potential. mdpi.comtandfonline.com The process typically involves retrieving the 3D structure of the target protein from a database like the Protein Data Bank (PDB) and using software such as AutoDock to place the ligand (e.g., this compound) into the binding site. mdpi.com The results are often scored based on binding affinity, providing a quantitative estimate of the binding strength.

Molecular Dynamics (MD) Simulations offer a more dynamic view, simulating the movement of every atom in a system over time. nih.govmdpi.com This method provides insights into the conformational changes of both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules. acs.orgmdpi.com For inhibitors like this compound, MD simulations can reveal how the compound distorts from its preferred solution conformation to fit into an enzyme's active site. acs.org This information is crucial for understanding the molecular basis of inhibition and can explain the compound's specificity and potency. acs.orgmdpi.com Simulations can track key metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) to assess the stability of the protein-ligand complex and identify flexible regions. mdpi.com

Table 1: Example Parameters in Molecular Dynamics Simulations Note: This table represents typical parameters used in MD simulations for protein-ligand complexes and is illustrative of the process.

| Parameter | Description | Typical Software/Method |

| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GROMACS, OPLS nih.govmdpi.commdpi.com |

| Water Model | Represents the solvent, crucial for biological simulations. | TIP3P, SPC/E mdpi.com |

| Ensemble | Statistical ensemble used for the simulation (e.g., NVT, NPT). | NVT (Canonical), NPT (Isothermal-isobaric) mdpi.com |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | 10 ns - 200 ns or more mdpi.com |

| Boundary Conditions | Manages the edges of the simulation box to mimic a larger system. | Periodic Boundary Conditions mdpi.com |

Pharmacophore Modeling and Virtual Screening

Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net A pharmacophore model does not represent a real molecule but rather a collection of abstract features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, that are critical for binding to a target receptor. dovepress.comnih.gov This model can then be used as a 3D query in a process called Virtual Screening . dergipark.org.tr

Virtual screening searches large databases of chemical compounds to identify molecules that match the pharmacophore model. researchgate.net This allows researchers to rapidly screen millions of potential drug candidates and prioritize a smaller, more manageable number for experimental testing. While specific pharmacophore models developed directly from this compound are not widely published, this technique is a standard approach in the discovery of glycosidase inhibitors and other therapeutic agents. mdpi.comfrontiersin.org The process can start from a known active ligand (ligand-based) or from the structure of the target protein's active site (structure-based). dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., 3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com By analyzing a series of compounds with known activities, a QSAR model can be built to predict the activity of new, untested molecules. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), extend this by considering the 3D properties of molecules. mdpi.com CoMFA aligns a set of molecules and calculates their steric and electrostatic fields. These fields are then correlated with the biological activity to generate a 3D contour map that shows which spatial regions are favorable or unfavorable for activity. mdpi.com For a series of this compound analogues, a 3D-QSAR study could provide detailed insights into how modifications to the this compound scaffold affect its binding affinity to a target enzyme, guiding the synthesis of more potent derivatives. mdpi.commdpi.com The statistical robustness of a QSAR model is crucial and is typically validated using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

Computer-Aided Drug Design (CADD) Strategies